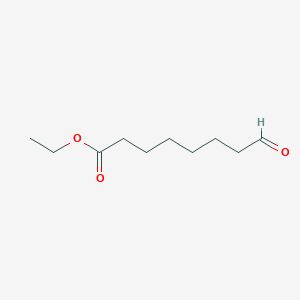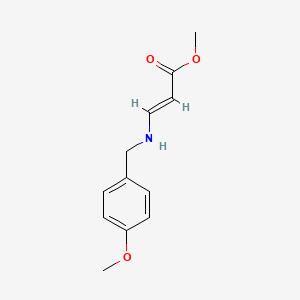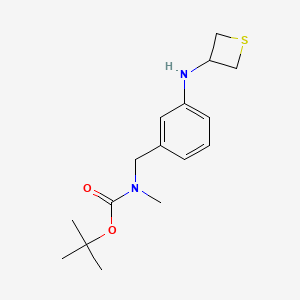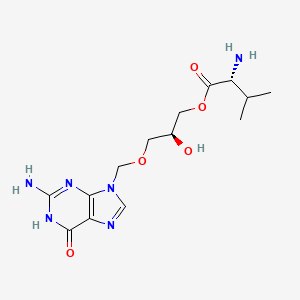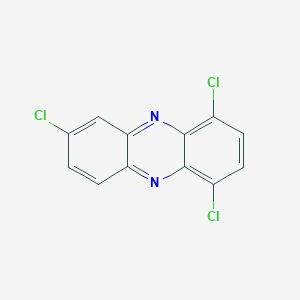
1,4,7-Trichlorophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trichlorophenazine is a chlorinated derivative of phenazine, a nitrogen-containing heterocyclic compoundThe molecular formula of this compound is C12H5Cl3N2, and it has a molecular weight of 283.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 1,4,7-Trichlorophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-Diaminobenzenes with 2C-Units: This method involves the reaction of 1,2-diaminobenzenes with carbonyl compounds.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trichlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrophenazine derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4,7-Trichlorophenazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new drugs with antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,7-Trichlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, this compound can interact with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Trichlorophenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent and has antimicrobial activities.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for substitution reactions, making it a valuable compound for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C12H5Cl3N2 |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
1,4,7-trichlorophenazine |
InChI |
InChI=1S/C12H5Cl3N2/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H |
InChI-Schlüssel |
SLLNUPWBGDDMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(C=CC(=C3N=C2C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


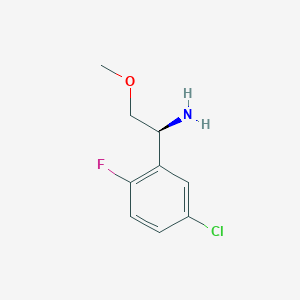
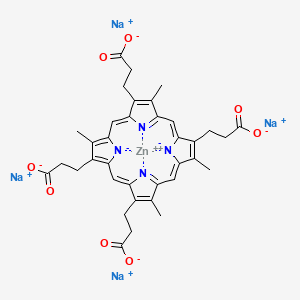
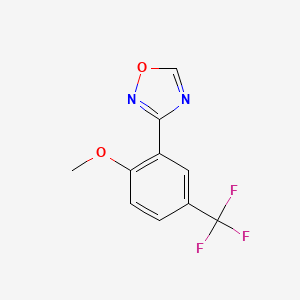

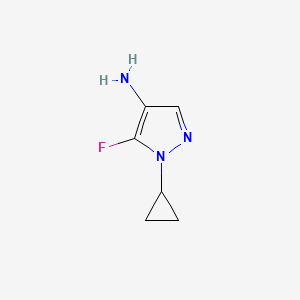
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)

